molecular formula C9H8N2O2 B6154045 7-(nitromethyl)-1H-indole CAS No. 2228179-85-7

7-(nitromethyl)-1H-indole

Cat. No.: B6154045
CAS No.: 2228179-85-7
M. Wt: 176.2
InChI Key:
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Description

7-(Nitromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The nitromethyl group attached to the indole ring at the 7th position imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(nitromethyl)-1H-indole typically involves the nitration of indole derivatives. One common method is the reaction of indole with nitromethane in the presence of a base such as sodium ethoxide. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.

    Reduction: The nitromethyl group can be reduced to form aminomethyl derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitroindole derivatives.

    Reduction: Aminomethylindole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

7-(Nitromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying biological processes involving indole derivatives.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(nitromethyl)-1H-indole involves its interaction with various molecular targets. The nitromethyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways, enzyme activities, and gene expression, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    7-Nitroindazole: Another indole derivative with a nitro group at the 7th position, known for its selective inhibition of neuronal nitric oxide synthase.

    7-Aminomethyl-1H-indole: A reduced form of 7-(nitromethyl)-1H-indole with an aminomethyl group.

    7-Bromo-1H-indole: A halogenated indole derivative with a bromine atom at the 7th position.

Uniqueness: this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives

Properties

CAS No.

2228179-85-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

0

Origin of Product

United States

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